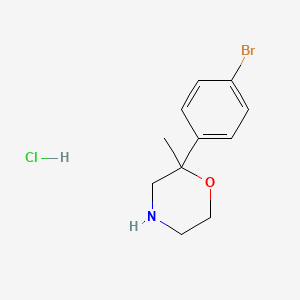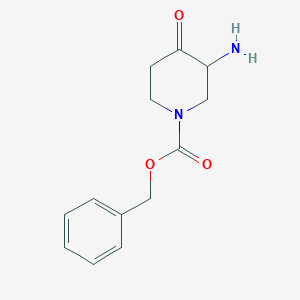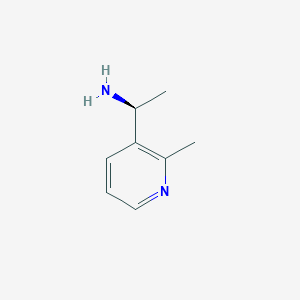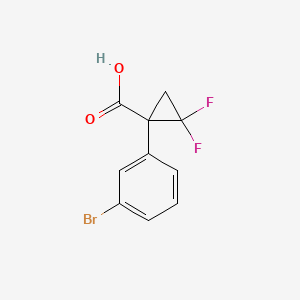
1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8BrF2O2 This compound features a cyclopropane ring substituted with a bromophenyl group and two fluorine atoms, making it a unique structure in organic chemistry
Métodos De Preparación
The synthesis of 1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and difluorocarbene precursors.
Cyclopropanation: The key step involves the cyclopropanation reaction, where the difluorocarbene is generated in situ and reacts with the 3-bromobenzaldehyde to form the cyclopropane ring.
Análisis De Reacciones Químicas
1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorinated polymers.
Chemical Biology: Researchers use this compound to study the effects of fluorinated and brominated substituents on biological activity and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid can be compared with similar compounds, such as:
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid: This compound lacks the fluorine atoms, making it less stable and potentially less bioactive.
1-(3-Chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid: The chlorine atom can alter the compound’s reactivity and biological activity compared to the bromine-substituted analogue.
1-(3-Fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid: This compound has a fluorine atom instead of bromine, which can affect its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its combination of bromine and fluorine substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H7BrF2O2 |
|---|---|
Peso molecular |
277.06 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7BrF2O2/c11-7-3-1-2-6(4-7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15) |
Clave InChI |
MHGFBZRQYKCJIT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)(C2=CC(=CC=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


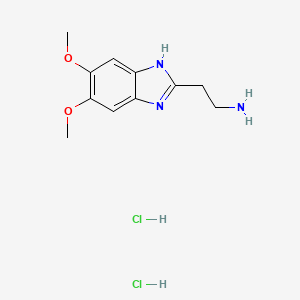

![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
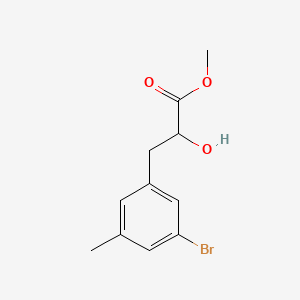


![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)

![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)

